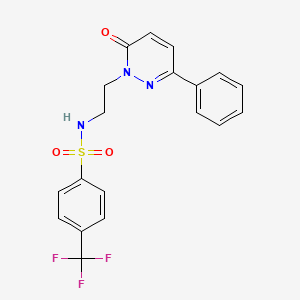

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an ethyl linker connecting the sulfonamide moiety. The 4-(trifluoromethyl)benzenesulfonamide group enhances hydrophobicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(27,28)23-12-13-25-18(26)11-10-17(24-25)14-4-2-1-3-5-14/h1-11,23H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCVBCDVOFKSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps starting from commercially available reagents. One common route includes:

Formation of the Pyridazinone Core: : Starting with a substituted hydrazine and an appropriate β-keto ester, condensation forms the pyridazinone ring.

Phenyl Substitution:

Sulfonamide Addition: : Finally, the addition of the trifluoromethylbenzenesulfonamide group typically involves sulfonylation reactions using sulfonyl chlorides and base catalysts.

Industrial Production Methods

Industrial production scales up these reactions, often employing continuous flow chemistry to maintain reaction conditions and improve yields while minimizing waste and reaction times. Industrial methods also focus on the efficient use of catalysts and solvents to make the process economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically transforming functional groups like phenyl rings into their corresponding oxidized forms.

Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: : The trifluoromethyl group and the sulfonamide moiety make the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution Conditions: : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of amines.

Substitution: : Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against various strains of bacteria, both Gram-positive and Gram-negative. The presence of specific substituents on the aromatic rings can modulate this activity, making structural modifications essential for optimizing efficacy.

2. Treatment of Hyperuricemia and Gout

The compound has been explored for its potential in treating hyperuricemia and gout. It has shown promise in reducing serum uric acid levels, which are critical in managing these conditions. The sulfonamide derivative's effectiveness in lowering uric acid concentrations positions it as a candidate for developing medications aimed at these disorders .

3. Inhibition of Viral Proteases

Recent studies have highlighted the role of similar compounds in inhibiting viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro) associated with SARS-CoV-2. This suggests that N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide may also be investigated for antiviral applications .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antibacterial | Effective against multiple bacterial strains | |

| Hyperuricemia | Reduces serum uric acid levels | |

| Antiviral | Potential inhibitor of viral proteases |

Synthesis and Structural Modifications

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step chemical reactions that allow for the introduction of various functional groups. These modifications can enhance the compound's pharmacological profile, making it suitable for further development as a therapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: : Often interacts with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: : Can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Pyridazinone-Based Compounds

- Compound 3 (ZINC00220177): 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide shares the pyridazinone core and phenyl substitution but differs in the linker (propanamide vs. ethyl) and terminal group (phenethylamide vs. sulfonamide). This structural variation may influence target selectivity and binding affinity .

- Target Compound : The ethyl linker and sulfonamide group may enhance solubility compared to Compound 3’s phenethylamide, as sulfonamides often improve aqueous stability .

Triarylpyrazole Derivatives ()

- Compound 1g: N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide shares the 4-(trifluoromethyl)benzenesulfonamide group but replaces the pyridazinone core with a triarylpyrazole-pyridine system.

Pyrazolo-Pyrimidine Derivatives ()

- Example 57: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide features a fluorinated chromene-pyrazolo-pyrimidine core. The target compound’s simpler pyridazinone core may reduce synthetic complexity while maintaining sulfonamide-mediated bioactivity .

Physicochemical Properties

Key Observations:

- Fluorinated substituents (e.g., trifluoromethyl in the target compound and Example 57) enhance metabolic resistance but may increase lipophilicity .

Pharmacological Considerations

- Acetylcholinesterase Inhibition: Pyridazinone derivatives like Compound 3 () show acetylcholinesterase inhibition, suggesting the target compound may share this activity. The sulfonamide group could modulate binding kinetics compared to amide-terminated analogs .

- rat β3-AR). Structural optimization for human receptor affinity is critical for translational success .

- Theranostic Potential: Compounds with trifluoromethyl groups (e.g., Goxalapladib, ) are explored in atherosclerosis. The target compound’s trifluoromethyl-sulfonamide moiety may similarly enhance target engagement in inflammatory pathways .

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that falls under the pyridazinone derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C20H16F3N3O2 |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 921528-06-5 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's specific substituents can enhance or inhibit this activity, making structural optimization crucial for developing effective antibacterial agents.

A study highlighted that derivatives of pyridazinones showed promising results against various bacterial strains, suggesting that modifications on the aromatic rings could lead to improved efficacy against antibiotic-resistant bacteria .

Antitumor Activity

The compound's potential antitumor activity has also been explored. Similar compounds within the pyridazinone class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, studies on related structures indicated that certain derivatives could significantly reduce cell viability in human lung cancer cell lines (A549, HCC827, NCI-H358) through mechanisms involving DNA intercalation and enzyme inhibition .

The precise mechanism of action for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide remains to be fully elucidated. However, it is hypothesized that it may act as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways. Detailed studies are necessary to uncover the exact molecular targets and pathways influenced by this compound.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that pyridazinone derivatives exhibited varying degrees of antibacterial activity. The presence of specific functional groups was shown to correlate with increased potency against resistant bacterial strains.

- Antitumor Activity Assessment : In vitro assays revealed that certain derivatives could significantly inhibit tumor cell growth, with IC50 values indicating effective concentrations for therapeutic applications . The compounds were tested using both 2D and 3D culture methods, providing insights into their potential clinical relevance.

- Structure-Activity Relationship (SAR) : Research on related compounds has established a framework for understanding how modifications in structure affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antimicrobial properties .

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions, particularly distinguishing between regioisomers (e.g., pyridazinone C-3 vs. C-6 substitution) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (±1 ppm accuracy) and detect trace impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and monitor reaction progress .

How can researchers resolve contradictions in reported biological targets (e.g., enzyme inhibition vs. bacterial activity)?

Advanced

Contradictions often arise from assay conditions or target promiscuity. Methodological approaches include:

- Dose-Response Profiling : Conduct IC50/EC50 assays across multiple concentrations to differentiate primary vs. off-target effects .

- Selectivity Screening : Use panels of related enzymes (e.g., aspartate monooxygenase vs. carbonic anhydrase) to identify specificity .

- Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking to clarify interactions with divergent targets .

What experimental strategies optimize reaction yields while minimizing byproducts in sulfonamide coupling?

Q. Advanced

- Coupling Reagents : Replace traditional EDCl/HOBt with newer reagents like HATU or COMU for higher efficiency and reduced racemization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like DIEA neutralize acidic byproducts .

- In Situ Monitoring : Use FTIR or inline HPLC to detect early-stage side reactions (e.g., sulfonamide hydrolysis) and adjust conditions dynamically .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., 100-ns trajectories) to assess residence time and conformational flexibility .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., kinases vs. GPCRs) .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and metabolic stability to guide assay design .

What protocols ensure stability of the pyridazinone-sulfonamide scaffold under physiological conditions?

Q. Advanced

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS to identify labile groups (e.g., trifluoromethyl hydrolysis) .

- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) to assess photodegradation, common in aryl sulfonamides .

- Cryopreservation : Store lyophilized samples at -80°C under argon to prevent oxidation of the pyridazinone ring .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Q. Advanced

- Kinetic Assays : Measure initial reaction rates (e.g., NADH depletion for oxidoreductases) to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry without fluorescent labeling .

- Mutagenesis Studies : Engineer enzyme active-site residues (e.g., His → Ala substitutions) to confirm critical interaction points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.